Limocitrin 3,7-diglucoside
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Overview
Description
Limocitrin 3,7-diglucoside is a flavonoid compound isolated from the plant Sedum sarmentosum . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and health benefits. This compound has a molecular formula of C29H34O18 and a molecular weight of 670.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Limocitrin 3,7-diglucoside involves the glycosylation of limocitrin with glucose molecules. The reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl acceptor, such as limocitrin, in the presence of a catalyst. Common catalysts used in glycosylation reactions include Lewis acids like boron trifluoride etherate or enzymes like glycosyltransferases .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from plant sources, particularly Sedum sarmentosum. The process involves harvesting the plant material, followed by solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Limocitrin 3,7-diglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the flavonoid to its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Limocitrin 3,7-diglucoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
Mechanism of Action
The mechanism of action of Limocitrin 3,7-diglucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
Limocitrin 3,7-diglucoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Isorhamnetin 3,7-diglucoside: Another flavonoid with similar glycosylation but different aglycone structure.
Kaempferol 3,7-diglucoside: A flavonoid with a similar glycosylation pattern but different biological activities.
Quercetin 3,7-diglucoside: A well-known flavonoid with similar glycosylation but distinct pharmacological properties.
Properties
Molecular Formula |
C29H34O18 |
---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)32)24-27(47-29-23(40)21(38)18(35)15(8-31)45-29)19(36)16-11(33)6-13(25(42-2)26(16)46-24)43-28-22(39)20(37)17(34)14(7-30)44-28/h3-6,14-15,17-18,20-23,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,20+,21+,22-,23-,28-,29+/m1/s1 |
InChI Key |
ONQXOUJKDHFADF-CUNVQQSLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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